(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione

Übersicht

Beschreibung

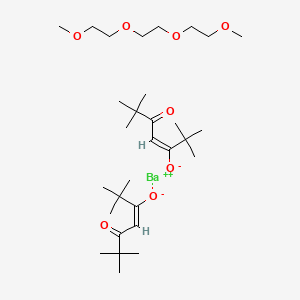

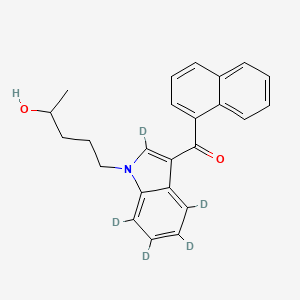

“(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione” is a chemical compound with the molecular formula C10H9NO4 . It is also known as H-TYR-NCA, N-Carbonyl-L-Tyrosine Anhydride, and (4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione . The compound has a molecular weight of 207.19 .

Molecular Structure Analysis

The compound has a complex structure, with a 1,3-oxazolidine-2,5-dione ring attached to a benzyl group . The benzyl group has a hydroxyl (-OH) substituent, which contributes to the compound’s reactivity .

Physical And Chemical Properties Analysis

“(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione” is a solid at room temperature . It has a molecular weight of 207.18 g/mol . The compound has a topological polar surface area of 75.6 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 2 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation of α-Hydroxyamides : A novel synthesis approach for 1,3-oxazolidine-2,4-diones, which are precursors to “(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione”, has been developed. This method involves a two-step reaction sequence starting from α-ketols and isocyanates, leading to α-hydroxyamides with a quaternary stereocenter (Merino et al., 2010).

Creation of Heterocyclic Compounds : Research has led to the synthesis of new derivatives of 1,3-oxazolidine, including compounds like “(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione”, for potential biological applications (Tlekhusezh et al., 1996).

Biologically Important Motifs : The oxazolidine-2,4-dione motif, a core structure in “(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione”, is frequently found in biologically significant compounds. A novel method for synthesizing various oxazolidine-2,4-diones using atmospheric carbon dioxide has been developed (Zhang et al., 2015).

Antidiabetic Agents : Compounds similar to “(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione” have been synthesized and evaluated for hypoglycemic and hypolipidemic activities, showing that the 5-(4-oxybenzyl) moiety is essential for substantial activity in this class (Sohda et al., 1982).

Crystal Structure Analysis : The crystal structure of a compound closely related to “(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione” has been analyzed, providing insights into its molecular geometry and potential interactions (Inada & Kanazawa, 2017).

Fungicide Development : “(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione” shares structural similarities with oxazolidinone fungicides like Famoxadone, which demonstrates excellent control of plant pathogens, highlighting its potential application in agricultural sciences (Sternberg et al., 2001).

Flavour Modification : Derivatives of “(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione” have been evaluated as novel bitter modifying flavour compounds, showing potential in food and beverage applications (Karanewsky et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)5-8-9(13)15-10(14)11-8/h1-4,8,12H,5H2,(H,11,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEAPYNDVBABMC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)OC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H]2C(=O)OC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50707416 | |

| Record name | (4S)-4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione | |

CAS RN |

3415-08-5 | |

| Record name | L-Tyrosine N-carboxyanhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3415-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)

![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)

![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)

![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)